Eicosapentaenoic acid is predominantly sourced from marine organisms, particularly fatty fish such as mackerel, salmon, and sardines, as well as from certain algae. Algal oils are increasingly being utilized as a sustainable source of EPA, especially for vegetarian and vegan supplements.
Eicosapentaenoic acid is classified as a polyunsaturated fatty acid (PUFA) and is part of the omega-3 family. It plays a crucial role in various biological processes, including cell membrane structure and function, inflammatory response modulation, and cardiovascular health.
The synthesis of Eicosapentaenoic Acid Quant-PAK can be achieved through various methods:
The production process often involves optimizing growth conditions such as light exposure, temperature, and nutrient availability in algal cultures to maximize EPA yield. For instance, nitrogen starvation has been shown to enhance the accumulation of eicosapentaenoic acid in microalgae .
Eicosapentaenoic acid has the following molecular structure:
The structural configuration allows eicosapentaenoic acid to adopt various conformations which are critical for its biological activity. The presence of multiple double bonds contributes to its fluidity in cell membranes and its ability to interact with various cellular receptors.
Eicosapentaenoic acid participates in several biochemical reactions:
The stability of eicosapentaenoic acid during processing and storage is crucial; therefore, formulations often include antioxidants to prevent oxidative degradation.
Eicosapentaenoic acid exerts its biological effects through several mechanisms:
Studies have demonstrated that supplementation with eicosapentaenoic acid can lead to decreased levels of pro-inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha in various clinical settings .
Research indicates that the oxidative stability of eicosapentaenoic acid can be improved by encapsulation techniques or by incorporating it into lipid matrices that protect against environmental factors .
Eicosapentaenoic Acid Quant-PAK has several scientific uses:
Eicosapentaenoic acid (EPA), designated as 20:5(n-3), is a critical omega-3 polyunsaturated fatty acid (PUFA) with profound implications for human physiology and disease modulation. As a carboxylic acid featuring a 20-carbon backbone and five cis double bonds—initiating at the third carbon from the methyl (omega) end—EPA serves as a precursor to signaling molecules that regulate inflammation, cardiovascular function, and metabolic health [2] [9]. Its quantification, particularly via advanced methodologies like the "Quant-PAK" system, represents a cornerstone in lipidomics and clinical diagnostics, enabling precise assessment of nutritional status and biochemical pathways.
Molecular Architecture
EPA's systematic IUPAC name is (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid, reflecting the positions and configurations of its double bonds. The cis geometry induces a 30° bend at each unsaturation site, resulting in a compact, helical molecular conformation that influences membrane fluidity and protein interactions [1] [2].
Property | Value | Biological Significance |
---|---|---|
Molecular Formula | C₂₀H₃₀O₂ | Determines metabolic oxidation kinetics |
Molar Mass | 302.45 g/mol | Affects diffusion across membranes |
Melting Point | -54°C to -53°C | Liquid state at physiological temperatures ensures membrane fluidity |
Solubility in Water | 0.1–0.2 mg/L (25°C) | Low solubility necessitates carrier proteins for transport |
pKa | ~4.8–5.0 | Ionization state modulates cellular uptake |
Double Bond Positions | Δ5, Δ8, Δ11, Δ14, Δ17 (all cis) | Susceptibility to peroxidation; enzyme recognition sites |
Stability Challenges
EPA's high unsaturation index (5 double bonds) renders it vulnerable to oxidative degradation via free radical chain reactions. Light, heat, and transition metals accelerate peroxidation, generating malondialdehyde and 4-hydroxynonenal—reactive aldehydes that disrupt cell function. Antioxidants (e.g., tocopherols) and inert atmosphere packaging (N₂ flushing) are essential for stabilizing EPA in analytical preparations [9].
Biosynthesis Pathways
EPA derives from dietary alpha-linolenic acid (ALA, 18:3n-3) via a series of elongation and desaturation reactions:
Conversion efficiency in humans is low (<10%), making direct dietary intake (e.g., fatty fish, algae) or supplements critical for maintaining tissue EPA pools [2] [9].
Metabolic Fate and Signaling Roles
Retroconversion: Docosahexaenoic acid (DHA, 22:6n-3) undergoes partial β-oxidation to EPA, establishing bidirectional interconversion between these omega-3 PUFAs [7].
Table 2: Metabolic Pathways Involving EPA
Pathway | Key Enzymes/Mediators | Functional Outcomes |
---|---|---|
Eicosanoid Synthesis | COX-2, 5-LOX | Resolvin E1: Reduces neutrophil infiltration |
AMPK Activation | CaMKKβ, p38 MAPK | GLUT4 translocation; ↑ glucose uptake |
TCA Cycle Modulation | Succinate dehydrogenase | ↓ Citrate, fumarate; Alters energy flux |
Fatty Acid Oxidation | Carnitine palmitoyltransferase | ↑ β-oxidation in liver and muscle |
Comparative metabolomics reveals EPA-specific effects: it reduces TCA intermediates (fumarate, α-ketoglutarate) more potently than DHA, while DHA suppresses pyruvate and citrate more effectively [5].
Early Analytical Methods (1980s–1990s)
Initial EPA quantification relied on gas chromatography (GC) paired with flame ionization detection (FID):
The 1985 study by von Schacky et al. pioneered phospholipid fractionation followed by GC, revealing delayed EPA incorporation into platelet phosphatidylcholine (6 days post-supplementation), highlighting compartment-specific metabolism [7].
Technological Advancements (2000s–Present)
Table 3: Evolution of EPA Quantification Methodologies
Era | Technology | Key Innovations | Limitations Overcome |
---|---|---|---|
1980s | GC-FID | FAME profiling | Low sensitivity for trace PUFA |
1990s | GC-MS | Structural confirmation via fragmentation | Co-elution of isomers |
2000s | HPLC-UV/ELSD | Non-destructive detection | Poor resolution for complex lipids |
2010s–Present | UPLC-MS/MS (Quant-PAK) | Isotope dilution; multiplexed MRM | Matrix effects; throughput bottlenecks |
Impact on Clinical Research
High-sensitivity platforms validated EPA’s clinical efficacy:
Concluding Remarks
EPA's structural complexity—defined by its cis-configured unsaturations—underpins its unique roles in anti-inflammatory signaling and metabolic regulation. Advances from GC to integrated Quant-PAK systems have transformed our capacity to quantify EPA and its mediators, illuminating its multifaceted biochemistry. Future innovations may leverage CRISPR-engineered microbial EPA producers (Yarrowia lipolytica) for isotopically labeled standards, further enhancing analytical precision [3].
Compound Name | Role in EPA Biochemistry |
---|---|
Alpha-linolenic acid (ALA) | Essential dietary precursor to EPA |
Stearidonic acid (SDA) | Intermediate in EPA biosynthesis |
Docosahexaenoic acid (DHA) | Retroconvertible omega-3 PUFA |
Resolvin E1 | EPA-derived anti-inflammatory metabolite |
Eicosatetraenoic acid (ETA) | Immediate precursor to EPA in n-3 pathway |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7